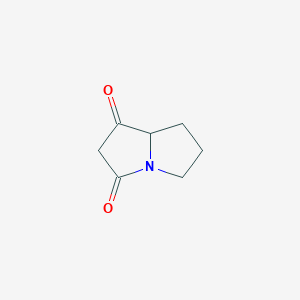

Hexahydro-1H-pyrrolizine-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexahydro-1H-pyrrolizine-1,3-dione is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hexahydro-1H-pyrrolizine-1,3-dione exhibit significant antimicrobial properties. For instance, a study synthesized novel spirooxindole-pyrrolizine derivatives and evaluated their antimicrobial activities against various microorganisms. The compounds showed excellent activity, with minimum inhibitory concentrations (MICs) indicating potent efficacy against tested pathogens .

Anticancer Properties

Research has indicated that pyrrolizine derivatives can serve as promising scaffolds for anticancer drugs. Compounds containing the pyrrolizine moiety have been linked to mechanisms that inhibit tumor growth and induce apoptosis in cancer cells. A specific study highlighted the synthesis of new heterocycles incorporating pyrrolizine, which demonstrated notable cytotoxic effects in vitro against several cancer cell lines .

Anti-inflammatory Effects

This compound derivatives have also been investigated for their anti-inflammatory potential. Compounds derived from this structure showed the ability to reduce inflammatory markers in cellular models, suggesting their use in developing treatments for inflammatory diseases .

Pesticidal Activity

The compound has been explored for its potential use as a pesticide. Research into spiro compounds derived from this compound revealed broad-spectrum biological activity against agricultural pests and pathogens. The combination of multiple pharmacophores within a single molecule enhances its effectiveness as an agrochemical agent .

Plant Growth Regulators

Studies have indicated that certain derivatives can act as plant growth regulators, promoting growth and resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .

Synthesis and Structural Insights

The synthesis of this compound typically involves cycloaddition reactions, which allow for the efficient formation of this complex structure from simpler precursors. A notable synthetic route includes the use of azomethine ylides generated from isatin and amino acids, facilitating the formation of diverse pyrrolidine and pyrrolizine derivatives .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of spirooxindole-pyrrolizine derivatives revealed that these compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The research emphasized the importance of structural modifications to enhance efficacy .

Case Study 2: Anticancer Activity Assessment

In another investigation, a library of pyrrolizine-based compounds was screened for anticancer properties using various cancer cell lines. Results indicated that specific substitutions on the pyrrolizine core significantly increased cytotoxicity, highlighting the potential for developing targeted anticancer therapies .

化学反应分析

Oxidation of Alcohols

HHPD is synthesized by oxidizing hexahydro-1H-pyrrolizine-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. This reaction converts the alcohol to a ketone while retaining the lactam structure .

Reaction Details

| Reagent | Solvent | Conditions | Yield |

|---|---|---|---|

| PCC | CH₂Cl₂ | Room temperature | 85–90% |

Cycloaddition Reactions

HHPD participates in 1,3-dipolar cycloaddition reactions with azomethine ylides generated from isatin, sarcosine, and l-proline. This forms spirooxindole-spiropiperidinone-pyrrolizines (e.g., 8a–j ), which exhibit antimicrobial activity .

Reaction Parameters

| Dipolarophile | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|

| 4a–j | THF | 20–50 | 12–48 hours |

Methanolysis

The lactam ring undergoes ring-opening under basic conditions (e.g., NaOH in methanol), yielding a methyl ester. This reaction highlights the instability of the lactam unit .

Mechanism

-

Nucleophilic attack by methoxide ion at the carbonyl carbon.

-

Ring opening forms a diacid ester.

DMF Acetal Formation

Reaction with DMF acetal produces a dimethylaminomethylene derivative (22 ), which exists as a mixture of rotamers. This transformation demonstrates the reactivity of the ketone group .

Spectroscopic Data

-

IR : Stretching vibration at 1685 cm⁻¹ (C=O).

-

¹H-NMR : Rotameric signals at δ 1.98 (CH₃) and δ 4.82 (benzylic protons) .

Crystallography

HHPD derivatives exhibit twisted conformations in the crystal state. For example, the pyrazole ring forms dihedral angles of 9.11° and 39.65° with adjacent phenyl rings .

Puckering Parameters

| Ring | q₂ (Å) | φ₂ (°) |

|---|---|---|

| Pyrrolidine | 0.322 | 170.9 |

| Chromene | 0.079 | 205.1 |

Antimicrobial Activity

Compounds 8b , 8e , and 8g show MIC values of 6–12 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial properties .

Bioactive Derivatives

HHPD-based spiro compounds are promising candidates for antimicrobial drugs , with SAR studies identifying phenyl-hexahydro-1H-pyrrolizine rings as critical motifs .

Synthetic Optimization

Future research should focus on:

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Hexahydro-1H-pyrrolizine-1,3-dione?

Synthesis typically involves two strategies: (1) cyclization of acyclic precursors (e.g., using nitrile oxides or dienophiles) and (2) modification of pyrrolidine derivatives (e.g., via oxidative lactamization). For example, the 1,3-dione moiety can be introduced through ketone oxidation or cyclocondensation reactions under acidic or basic conditions. Recent advances highlight microwave-assisted synthesis to enhance reaction efficiency and yield .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation, and data collection is performed using a diffractometer. Structural refinement employs programs like SHELXL for small-molecule crystallography, while WinGX/ORTEP visualizes anisotropic displacement parameters and generates publication-quality figures .

Q. What safety protocols are critical when handling this compound in the laboratory?

The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:

- Use of fume hoods and PPE (gloves, lab coats, goggles).

- Immediate removal of contaminated clothing and thorough washing of exposed skin.

- Storage in airtight containers away from oxidizing agents. Emergency response requires consultation with a physician and provision of the safety data sheet .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for this compound derivatives?

Discrepancies often arise from solvent polarity , temperature gradients , or catalyst loading . Systematic optimization using Design of Experiments (DoE) is recommended. For instance, varying reaction conditions (e.g., 60–120°C, THF vs. DMF) while monitoring intermediates via HPLC-MS can identify critical parameters. Contradictions in cyclization efficiency may also stem from ring-strain analysis using DFT calculations .

Q. What computational tools are used to analyze the puckered conformation of the pyrrolizine ring?

The Cremer-Pople puckering parameters quantify out-of-plane displacements. For this compound, the ring puckering amplitude (Q) and phase angle (θ) are derived from crystallographic coordinates. Software like Gaussian or ORCA performs geometry optimization, while Platon or Mercury visualizes deviations from planarity .

Q. How can the 1,3-dione moiety be leveraged in organocatalytic or medicinal chemistry applications?

- Organocatalysis : The dione acts as a hydrogen-bond donor in asymmetric Michael additions or Diels-Alder reactions . For example, it can activate α,β-unsaturated aldehydes in enantioselective cascades .

- Medicinal Chemistry : Structural analogs (e.g., phthalimide derivatives) exhibit antiproliferative activity against cancer cell lines. Researchers modify substituents on the pyrrolizine core and evaluate cytotoxicity via MTT assays in MDAMB-231 or SKHep-1 cells .

Q. Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., NMR vs. XRD puckering data), validate using variable-temperature NMR to assess dynamic ring-flipping or synchrotron XRD for high-resolution structural snapshots.

- Data Reproducibility : Archive raw diffraction data (e.g., .cif files) in repositories like CCDC and report refinement statistics (R-factors, Flack parameters) to ensure transparency .

属性

CAS 编号 |

1253793-02-0 |

|---|---|

分子式 |

C7H9NO2 |

分子量 |

139.15 g/mol |

IUPAC 名称 |

5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C7H9NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5H,1-4H2 |

InChI 键 |

NKVCYUQRYZJTOU-UHFFFAOYSA-N |

SMILES |

C1CC2C(=O)CC(=O)N2C1 |

规范 SMILES |

C1CC2C(=O)CC(=O)N2C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。